4-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide
Description
4-(Isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide is a benzamide derivative characterized by a thiazole ring substituted at the 2-position with a 4-phenyl group and at the 4-position of the benzamide core with an isopropylthio (-S-iPr) moiety. This compound belongs to a class of sulfur-containing heterocycles, where the thioether linkage and aromatic systems may contribute to its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-4-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13(2)24-16-10-8-15(9-11-16)18(22)21-19-20-17(12-23-19)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJQPSFVELVRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves the reaction of 4-phenylthiazol-2-amine with 4-(isopropylthio)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. Molecular docking studies have suggested potential binding sites and interactions with target proteins, providing insights into its mode of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Benzamide Cores
Substituent Variations on the Benzamide Ring
- The p-tolyl substituent on the thiazole (vs. phenyl in the target compound) may enhance lipophilicity .
Substituent Variations on the Thiazole Ring
- N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a in ): Contains an ethyl group on the thiazole nitrogen, forming a thiazol-2(3H)-ylidene system. This conjugation may influence planarity and π-stacking interactions compared to the non-alkylated thiazole in the target compound .
- ML364 (): Incorporates a trifluoromethyl (-CF₃) and sulfonamido (-NHSO₂) group on the benzamide, paired with a 4-phenylthiazole. The -CF₃ group enhances metabolic stability, while the sulfonamide may engage in electrostatic interactions absent in the thioether-containing target .
Key Physicochemical Parameters
- Hydrogen-Bonding Capacity : Sulfonamide-containing analogs (e.g., ML364) exhibit higher polar surface areas (PSA >100 Ų) than the target compound (PSA ~79.5 Ų), impacting solubility and target engagement .
Biological Activity
4-(Isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic compound belonging to the class of thiazole derivatives, which are renowned for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. In this article, we will explore the biological activity of this compound, including its mechanisms of action, structural characteristics, and relevant case studies.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₁₈N₂OS₂
- Molecular Weight : 354.48 g/mol
The compound features a benzamide core linked to a thiazole ring and an isopropylthio group, which contributes to its unique chemical properties and biological activity.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific protein targets involved in cellular pathways. This interaction may inhibit enzymes or receptors that play critical roles in disease processes such as cancer cell proliferation and survival.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to cell growth and apoptosis.
- MicroRNA Interaction : Similar thiazole derivatives have been shown to interact with microRNAs, suggesting a possible role in gene expression regulation.
Biological Activity
Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities:
Anticancer Properties
Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the effects of thiazole derivatives on human cancer cell lines. The findings indicated that modifications to the thiazole ring significantly influenced the compounds' cytotoxicity and selectivity towards cancer cells .
- MicroRNA Inhibition : Research focusing on similar benzamide compounds showed promising results in inhibiting oncogenic microRNAs, suggesting that this compound might also act as an inhibitor for specific microRNAs involved in cancer progression .
- Mechanistic Insights : Molecular docking studies have provided insights into potential binding sites of the compound on target proteins, indicating how structural variations can impact biological interactions and efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes the comparison between this compound and other related thiazole derivatives:
| Compound Name | Structure Features | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Thiazole ring + Isopropylthio group | Anticancer, Antimicrobial | Potential microRNA inhibitor |
| 3-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide | Thiazole ring + Methylthio group | Anticancer | Significant cytotoxicity against specific cancer lines |
| 3-(Ethylthio)-N-(4-pyridin-4-yl)thiazol-2-yl)benzamide | Thiazole ring + Ethylthio group | Antimicrobial | Effective against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from 2-amino-4-phenylthiazole, which is reacted with isopropylthio-substituted benzoyl chloride. Key intermediates include the thiazole core (e.g., 2-amino-4-phenylthiazole) and activated benzamide derivatives. Reaction conditions often require anhydrous solvents (e.g., DMF) and catalysts like triethylamine to facilitate amide bond formation. Characterization of intermediates via IR and -NMR (e.g., δ 7.75–7.77 ppm for aromatic protons) ensures structural fidelity .
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , ) is essential for verifying substituent positions, while mass spectrometry confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=S stretch at ~651 cm). High-Performance Liquid Chromatography (HPLC) or thin-layer chromatography (TLC) monitors purity, with melting point analysis (e.g., 138–141°C for intermediates) as a supplementary check .
Q. How does the thiazole ring influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : The thiazole’s electron-rich sulfur and nitrogen atoms direct electrophilic attacks to specific positions. For example, nitration or halogenation occurs at the 5-position of the thiazole ring under controlled conditions (e.g., HNO/HSO at 0–5°C). Substituents like isopropylthio groups on the benzamide moiety may sterically hinder or electronically modulate reactivity .
Advanced Research Questions
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer : Yield optimization requires strict control of temperature (e.g., –10°C for lithiation steps), solvent polarity (e.g., switching from THF to DCM for precipitation), and stoichiometry (e.g., 1.2 equivalents of benzoyl chloride). Catalytic additives like DMAP accelerate amide coupling, while microwave-assisted synthesis reduces reaction times. Parallel experiments with Design of Experiments (DoE) frameworks identify optimal conditions .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the isopropylthio group in biological activity?
- Methodological Answer : Comparative SAR studies involve synthesizing analogs with varying thioether substituents (e.g., methylthio, cyclohexylthio) and testing against biological targets. For instance, replacing isopropylthio with bulkier groups may enhance hydrophobic interactions in enzyme binding pockets. Computational docking (e.g., AutoDock Vina) predicts binding affinities, validated by in vitro assays (e.g., IC measurements in kinase inhibition) .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays). Replicating studies under standardized protocols (e.g., fixed pH, temperature) and using isogenic cell lines reduces variability. Orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) validate target engagement. Meta-analyses of PubChem BioAssay data (e.g., AID 1259351) contextualize results .
Q. How can researchers probe the metabolic stability of this compound in preclinical models?
- Methodological Answer : In vitro microsomal assays (e.g., human liver microsomes with NADPH) assess phase I metabolism, while LC-MS/MS identifies metabolites. Isotopic labeling (e.g., -isopropylthio) tracks metabolic pathways. In vivo studies in rodent models measure plasma half-life (t) and bioavailability, with bile-duct cannulation for excretion analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
